3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a benzotriazinone core linked to a thiadiazole moiety through a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Moiety: This involves the reaction of thiosemicarbazide with suitable aldehydes or ketones.
Linking the Two Moieties: The final step involves coupling the benzotriazinone core with the thiadiazole moiety using a propanamide linker, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the benzotriazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzotriazinones: Compounds with similar benzotriazinone cores.
Thiadiazoles: Compounds featuring the thiadiazole moiety.
Propanamides: Compounds with similar amide linkages.
Uniqueness
The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C15H16N6O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2S/c1-9(2)13-18-19-15(24-13)16-12(22)7-8-21-14(23)10-5-3-4-6-11(10)17-20-21/h3-6,9H,7-8H2,1-2H3,(H,16,19,22) |
InChI Key |
SEACUVMOPUTBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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